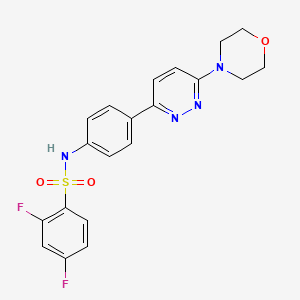
2,4-difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2,4-difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide group, a morpholinopyridazinyl group, and two fluorine atoms attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the morpholinopyridazinyl group and the benzenesulfonamide group would likely have significant effects on the compound’s overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The benzenesulfonamide group, for example, might undergo reactions with bases or nucleophiles. The morpholinopyridazinyl group could also participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. The presence of the fluorine atoms and the morpholinopyridazinyl group, for instance, might affect these properties .Wissenschaftliche Forschungsanwendungen
Therapeutic Applications in Idiopathic Pulmonary Fibrosis and Cough
The phosphatidylinositol 3-kinase inhibitors closely related to the compound have been evaluated for the treatment of idiopathic pulmonary fibrosis and cough. These inhibitors, including GSK-2126458, have shown potential based on in vitro data supporting their utility in these conditions, leading to the commencement of Phase I studies for idiopathic pulmonary fibrosis treatment (Norman, 2014).
Anti-Cancer Activity
A novel compound synthesized from morpholine-substituted β-diketone showed significant anti-breast cancer activity against MCF-7 breast cancer cell lines. Molecular docking studies suggested a favorable interaction with the estrogen receptor, indicating potential as an anti-breast cancer agent (Kumar et al., 2020).
Enzyme Inhibition for Therapeutic Applications
Several studies have synthesized and evaluated benzenesulfonamides for their enzyme inhibitory activities, particularly targeting carbonic anhydrase (CA) and acetylcholinesterase (AChE), which are relevant for conditions like glaucoma, neurological disorders, and cancer. Compounds showing potent inhibition against human cytosolic isoforms hCA I and II, as well as AChE, indicate their therapeutic potential in these areas. The novel sulfonamides displayed significant inhibitory profiles, suggesting their usefulness in designing drugs for treating diseases associated with these enzymes (Gul et al., 2016; Yamali et al., 2020; Lolak et al., 2020).
Molecular Docking and Structural Analysis
Investigations into the molecular docking and structural elucidation of novel sulfonamide derivatives have provided insights into their potential interactions with biological targets. These studies offer foundational knowledge for further drug development, highlighting the versatile applications of these compounds in medicinal chemistry (Demircioğlu et al., 2018; Ghorab et al., 2017).
Antimicrobial and Antioxidant Properties
Sulfonamide derivatives have been explored for their antimicrobial and antioxidant properties, demonstrating effectiveness against various bacterial and fungal strains. These findings underscore the potential of these compounds in developing new antimicrobial agents with added antioxidant benefits, contributing to their therapeutic versatility (Sarvaiya et al., 2019; Feng et al., 2021).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,4-difluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N4O3S/c21-15-3-7-19(17(22)13-15)30(27,28)25-16-4-1-14(2-5-16)18-6-8-20(24-23-18)26-9-11-29-12-10-26/h1-8,13,25H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEZQQBIPYFRQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

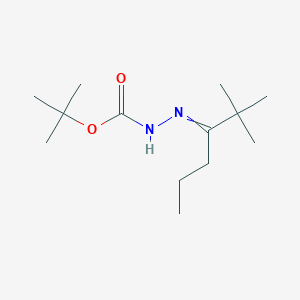
![{4-[(4-Isobutylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone](/img/structure/B2664989.png)
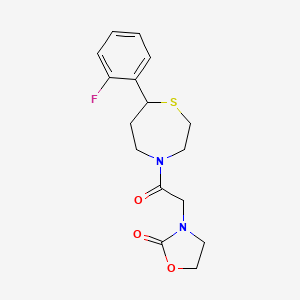
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2664996.png)
![3-(4-methoxyphenyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2664998.png)
![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2665000.png)
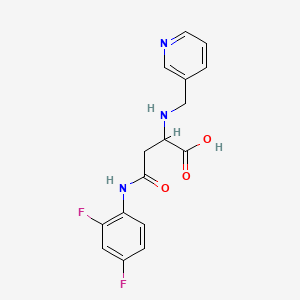
![2-(4-chlorophenoxy)-2-methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2665002.png)
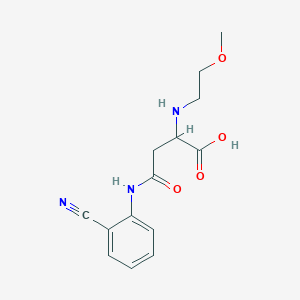
![(E)-3-bromo-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2665004.png)
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-nitrobenzamide](/img/structure/B2665005.png)
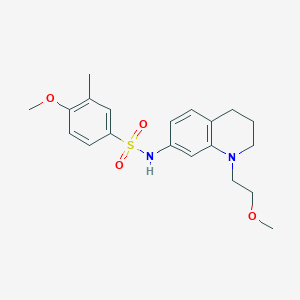
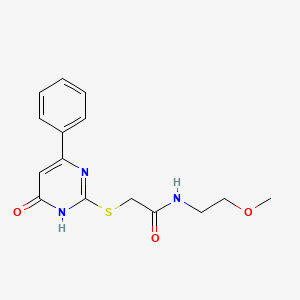
![Methyl 2-(allylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2665009.png)